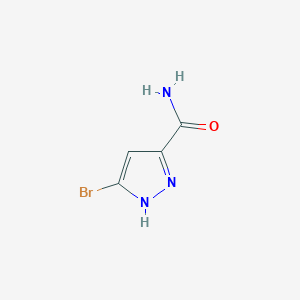

5-Bromo-1H-pyrazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Bromo-1H-pyrazole-3-carboxamide: is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by the presence of a bromine atom at the 5-position and a carboxamide group at the 3-position of the pyrazole ring. It is a white to light yellow solid and is used in various chemical and pharmaceutical applications.

Wirkmechanismus

Target of Action

It’s worth noting that pyrazole derivatives, which include 5-bromo-1h-pyrazole-3-carboxamide, have been found to bind with high affinity to multiple receptors .

Mode of Action

For instance, 4-Bromopyrazole has been reported to inhibit oxidative phosphorylation, the ATP -32 P exchange reaction, and energy-dependent and independent calcium uptake .

Biochemical Pathways

Pyrazole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that pyrazole derivatives may interact with multiple biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with pyrazole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1H-pyrazole-3-carboxamide typically involves the bromination of 1H-pyrazole-3-carboxamide. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: 5-Bromo-1H-pyrazole-3-carboxamide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Major Products:

Substitution Products: Depending on the nucleophile used, products such as 5-azido-1H-pyrazole-3-carboxamide or 5-thiocyanato-1H-pyrazole-3-carboxamide can be formed.

Oxidation Products: Oxidation can lead to the formation of 5-bromo-1H-pyrazole-3-carboxylic acid.

Wissenschaftliche Forschungsanwendungen

Chemistry: 5-Bromo-1H-pyrazole-3-carboxamide is used as an intermediate in the synthesis of various heterocyclic compounds

Biology: In biological research, this compound is used to study enzyme inhibition and receptor binding. It can be incorporated into molecular probes to investigate biological pathways and mechanisms.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. It can be used as a scaffold for designing inhibitors of specific enzymes or receptors involved in diseases such as cancer and inflammation.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. It can also be employed in the synthesis of specialty chemicals and advanced materials.

Vergleich Mit ähnlichen Verbindungen

5-Chloro-1H-pyrazole-3-carboxamide: Similar structure with a chlorine atom instead of bromine.

5-Fluoro-1H-pyrazole-3-carboxamide: Contains a fluorine atom at the 5-position.

1H-Pyrazole-3-carboxamide: Lacks the halogen substituent at the 5-position.

Uniqueness: 5-Bromo-1H-pyrazole-3-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets. Additionally, the bromine substituent can be selectively replaced by other functional groups, providing versatility in chemical synthesis.

Biologische Aktivität

5-Bromo-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a pyrazole ring with a bromine atom at the fifth position and a carboxamide group at the third position. This structural configuration enhances its reactivity and potential biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C5H6BrN3O |

| Molecular Weight | 202.02 g/mol |

| Solubility | Soluble in DMSO and DMF |

| Melting Point | 120-125 °C |

The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. It may act as an inhibitor or modulator of specific enzymes or receptors involved in critical biological processes. For instance, it has shown potential to inhibit phosphatidylinositol-3-kinase (PI3K), which plays a vital role in cell growth and metabolism, making it a candidate for anticancer therapies .

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung) | 26 | Wei et al. |

| HepG2 (Liver) | 0.74 | Abdel-Aziz et al. |

| K562 (Leukemia) | 69.95% inhibition | Aydın et al. |

In these studies, the compound induced apoptosis and inhibited cell proliferation, suggesting its potential as a therapeutic agent in cancer treatment.

2. Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory effects. It inhibits the release of pro-inflammatory cytokines, which are crucial in inflammatory responses. For example, it has been shown to reduce inflammation in carrageenan-induced edema models, comparable to established anti-inflammatory drugs like indomethacin .

3. Antimicrobial Properties

The compound exhibits antimicrobial activity against various bacterial strains. It has been reported to inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.

Case Studies

Case Study 1: Anticancer Efficacy

In a study conducted by Zheng et al., several pyrazole derivatives were synthesized and screened for anticancer activity against A549 cell lines. Among these compounds, one derivative exhibited an IC50 value of 0.28 µM, indicating potent anticancer activity . This highlights the potential of modifying the structure of this compound to enhance its efficacy.

Case Study 2: Anti-inflammatory Effects

A study by Burguete et al. demonstrated that pyrazole derivatives showed significant anti-inflammatory activity in animal models. Specifically, compounds similar to this compound exhibited comparable effects to traditional anti-inflammatory medications . This suggests that further exploration into its derivatives could yield effective treatments for inflammatory diseases.

Eigenschaften

IUPAC Name |

5-bromo-1H-pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN3O/c5-3-1-2(4(6)9)7-8-3/h1H,(H2,6,9)(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMKMUFGBINIIPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1C(=O)N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.